![molecular formula C14H8F4N2 B3287349 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole CAS No. 84409-38-1](/img/structure/B3287349.png)
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of pentafluorobenzaldehyde with hydrazine, leading to the formation of the azine of pentafluorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole consists of a fluorinated indazole core with a phenyl group and a methyl group. The tetrafluoro substitution on the indazole ring contributes to its unique properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The structure of various NH-indazoles, including 4,5,6,7-tetrafluoro-3-methyl-1-phenyl-1H-indazole, has been investigated using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies have revealed the tautomeric nature of these compounds and their unique crystal structures, which include the formation of hydrogen-bonded dimers and helices with a three-fold screw axis in certain cases. This research contributes to a deeper understanding of the molecular and supramolecular behavior of fluorinated indazoles (Teichert et al., 2007).
Antioxidant Properties
Indazole derivatives, including 4,5,6,7-tetrafluoro-1H-indazole variants, have been synthesized and evaluated for their in vitro antioxidant activity. The study highlights the potential of these compounds in antioxidative applications, with some showing moderate to high activity in various assays (Polo et al., 2016).
Corrosion Inhibition
Research has been conducted on the use of 4,5,6,7-tetrafluoro-1H-indazole derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds are evaluated for their effectiveness in preventing corrosion, with potential applications in industrial acidizing processes (Ansari et al., 2015).
Electrostatic Properties and Spectroscopy
Studies have been done on the synthesis, structure, and electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, exploring its geometry, dipole moments, and chemical shifts. These insights are critical for understanding the electronic properties of such compounds and their potential applications in various fields (Hathaway et al., 1998).
Synthesis and Bioactivity
Syntheses of various 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including 1-phenyl derivatives, have been reported. These compounds have been evaluated for their anti-inflammatory activity, showing significant potential in this area (Nagakura et al., 1979).
Selective Inhibitors of Nitric Oxide Synthase
Research into fluorinated indazoles, including 4,5,6,7-tetrafluoro-1H-indazole, has focused on their potential as selective inhibitors of nitric oxide synthase. This study indicates their utility in neuroprotective activities and their potential in medical research (Claramunt et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrafluoro-3-methyl-1-phenylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2/c1-7-9-10(15)11(16)12(17)13(18)14(9)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYABPVUKCKLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=C2F)F)F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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